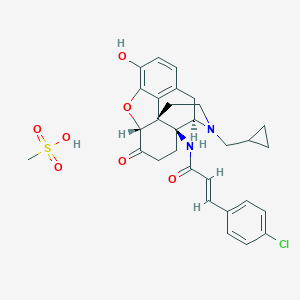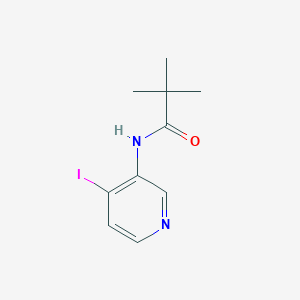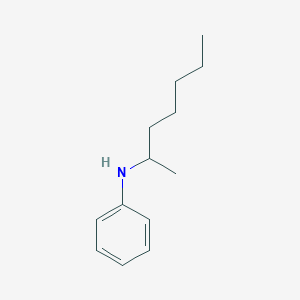
Butanedioic acid, 2,3-bis(1,2-dicarboxyethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of etiroxate involves the esterification of DL-α-methylthyroxine with ethyl alcohol. The reaction conditions typically include the use of an acid catalyst and heating to facilitate the esterification process . Industrial production methods are similar but scaled up to accommodate larger quantities. The compound is crystallized from ethanol, with a melting point of 156-157°C .
Chemical Reactions Analysis
Etiroxate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various iodinated derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms, altering its lipid-lowering properties.
Substitution: Halogen substitution reactions can occur, where iodine atoms are replaced with other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Etiroxate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study lipid-lowering mechanisms and the effects of iodine substitution on biological activity.
Mechanism of Action
Etiroxate exerts its effects by inhibiting the activity of cholesterol acyltransferase and 3-hydroxy-3-methylglutaryl coenzyme A reductase in the liver . These enzymes are crucial in the biosynthesis of cholesterol and other lipids. By inhibiting these enzymes, etiroxate reduces the synthesis of cholesterol and triglycerides, leading to lower lipid levels in the blood .
Comparison with Similar Compounds
Etiroxate is unique compared to other lipid-lowering compounds due to its specific inhibition of cholesterol acyltransferase and 3-hydroxy-3-methylglutaryl coenzyme A reductase. Similar compounds include:
Atorvastatin: A widely used statin that inhibits HMG-CoA reductase but does not affect cholesterol acyltransferase.
Simvastatin: Another statin with a similar mechanism to atorvastatin.
Fenofibrate: Lowers lipid levels by activating peroxisome proliferator-activated receptors (PPARs), a different mechanism from etiroxate.
Etiroxate’s dual inhibition of both cholesterol acyltransferase and HMG-CoA reductase makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
111451-17-3 |
|---|---|
Molecular Formula |
C12H14O14 |
Molecular Weight |
382.23 g/mol |
IUPAC Name |
2,3-bis(1,2-dicarboxyethoxy)butanedioic acid |
InChI |
InChI=1S/C12H14O14/c13-5(14)1-3(9(17)18)25-7(11(21)22)8(12(23)24)26-4(10(19)20)2-6(15)16/h3-4,7-8H,1-2H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
InChI Key |
LQHFQYDCTTYMQM-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)OC(C(C(=O)O)OC(CC(=O)O)C(=O)O)C(=O)O)C(=O)O |
Canonical SMILES |
C(C(C(=O)O)OC(C(C(=O)O)OC(CC(=O)O)C(=O)O)C(=O)O)C(=O)O |
Synonyms |
2,3-bis(1,2-dicarboxyethoxy)butanedioic acid sodium tartrate disuccinate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















